
Physicochemical Properties of l-Atabrine
Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: l-Atabrine dihydrochloride

Cat. No.: S2800317
Get Quote

The table below summarizes key data for l-Atabrine dihydrochloride, essential for handling and

experimental design [1] [2] [3].

Property Detail

Systematic Name (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;
dihydrochloride [2]

CAS Number 56100-42-6 [1] [2] [3]

Molecular Formula C₂₃H₃₂Cl₃N₃O [1] [2] [3]

Molecular Weight 472.88 g/mol [1] [2] [3]

Appearance Light yellow to yellow solid [1] [2]

Solubility H₂O: ~50 mg/mL (105.74 mM); DMSO: ~20 mg/mL (42.29 mM) [1] [2] [3]

Storage Sealed storage, away from moisture at 4°C; in solvent: -80°C for 6 months,

-20°C for 1 month [1]

Defined
Stereocenter

1 (R-configuration) [2]
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Absolute Configuration Determination via MicroED

For novel chiral compounds where the absolute configuration is unknown, Microcrystal Electron

Diffraction (MicroED) is a powerful technique, especially when traditional single-crystal X-ray diffraction

(scXRD) is not feasible due to small crystal size [4].

The workflow involves forming a diastereomeric salt with a chiral counterion of known configuration, which

acts as an internal reference for determining the absolute structure of the API [4].
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Detailed Experimental Workflow
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Chiral Salt Formation Screening

Objective: To co-crystallize the chiral API with a chiral counterion of known absolute
configuration, forming a diastereomeric salt.

Protocol:
Counterion Selection: Common, enantiomerically pure acids like l/d-tartaric acid or l/d-

malic acid are suitable. A pKₐ difference of >3 between the API and the counterion is
recommended for stable salt formation [4].

Crystallization: Perform a mini-salt screening. Precipitate a stoichiometric mixture of the
API and each counterion in organic solvents. Identify microcrystalline hits using

techniques like Powder X-ray Diffraction (PXRD) [4].

MicroED Data Collection

Sample Preparation: A small amount of the microcrystalline powder is dispersed onto a TEM

grid [4].
Data Acquisition: The grid is loaded into a transmission electron microscope. A continuous-

rotation method is used to collect diffraction data from individual microcrystals (sub-micrometer
in size) as the grid is rotated [4].

Data Processing and Structure Solution

Kinematical Refinement: Diffraction data is processed using standard software pipelines (e.g.,
XDS, DIALS) and kinematical refinement. This will produce two equally plausible enantiomeric

structural models that fit the data [4].
Absolute Configuration Assignment: The known, fixed configuration of the chiral counterion

(e.g., d-malic acid) is used as an internal reference to select the correct one of the two
enantiomeric models, thereby assigning the absolute configuration of the API [4].

Enantioseparation via Liquid Chromatography

A more common goal is the analytical or preparative separation of enantiomers, for which Liquid

Chromatography (LC) with Chiral Stationary Phases (CSPs) is a standard and powerful technique [5].

Mechanism and CSP Selection

CSPs contain a chiral selector that interacts differentially with each enantiomer, leading to separation.

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most successful and
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widely used due to their high enantioselectivity for a broad range of compounds [5].

Common Phases: Cellulose tris(3,5-dimethylphenylcarbamate) and Amylose tris(3,5-
dimethylphenylcarbamate) are workhorse phases with excellent recognition abilities [5].

Coated vs. Immobilized: Coated polysaccharide CSPs offer high chiral recognition but have solvent
restrictions (e.g., cannot use chlorinated solvents or acetone). Immobilized phases allow the use of a

wider range of solvents but may have slightly lower recognition power [5].
Method Development: Begin by screening these common CSPs with different mobile phase

compositions (normal phase, polar organic, or reversed-phase) to achieve optimal separation [5].

Strategic Considerations for Researchers

Define the Goal: Distinguish between determining the absolute stereochemistry of a novel
molecule (for which MicroED with a chiral reference is ideal) and performing the separation of
known enantiomers (where Chiral LC is the standard method).
Embrace MicroED: In early drug development, when crystal growth is challenging, MicroED provides

a path to critical structural information from crystalline powder, eliminating the need for large single
crystals [4].

Leverage Chiral References: The strategy of using a molecule of known chirality (via salt or co-
crystal formation) to determine an unknown structure is a robust and widely applicable principle in

stereochemistry [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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